Desthiazolylmethyl Ritonavir

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

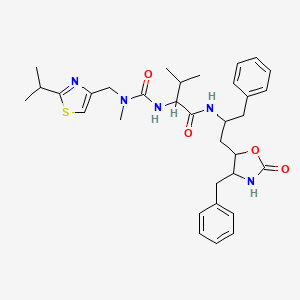

Desthiazolylmethyl Ritonavir is a useful research compound. Its molecular formula is C33H43N5O4S and its molecular weight is 605.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Desthiazolylmethyl Ritonavir is a derivative of Ritonavir, an established protease inhibitor primarily used in the treatment of HIV and more recently investigated for its role in managing COVID-19. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and clinical implications based on diverse research findings.

Ritonavir, including its derivatives like this compound, functions primarily as an inhibitor of the HIV-1 protease enzyme. By binding to the active site of this enzyme, it prevents the cleavage of viral polyproteins into functional proteins necessary for the formation of infectious viral particles. This action leads to the production of immature, non-infectious viruses, thereby reducing viral load in infected individuals .

Moreover, Ritonavir significantly inhibits cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in drug metabolism. This inhibition enhances the bioavailability of other protease inhibitors when used in combination therapies, making it a vital component in antiretroviral regimens .

HIV Treatment

In clinical settings, Ritonavir has been shown to have potent antiviral activity against both HIV-1 and HIV-2. The effective concentration (EC50) values for these strains are reported to be between 0.022-0.13 μM for HIV-1 and 0.16 μM for HIV-2, indicating its strong inhibitory capacity .

Table 1: Efficacy of Ritonavir Against HIV

| Virus Type | EC50 (μM) |

|---|---|

| HIV-1 | 0.022 - 0.13 |

| HIV-2 | 0.16 |

COVID-19 Treatment

The application of Ritonavir derivatives in treating COVID-19 has garnered attention due to their potential antiviral properties. A meta-analysis involving multiple studies indicated that nirmatrelvir-ritonavir significantly reduced the risk of hospitalization and death among high-risk patients with COVID-19 by approximately 59% and 53%, respectively .

Table 2: Summary of Nirmatrelvir-Ritonavir Efficacy

| Outcome | Risk Reduction (%) | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|---|

| Hospitalization | 53% | 0.47 | 0.36 - 0.60 |

| Mortality | 59% | 0.41 | 0.35 - 0.52 |

| Composite (Hospitalization/Mortality) | 56% | 0.44 | 0.31 - 0.64 |

Case Studies

Several clinical trials have assessed the effectiveness of Ritonavir in various contexts:

- REcovery Trial : This study found that lopinavir-ritonavir did not confer significant benefits over standard care for hospitalized COVID-19 patients, suggesting limited efficacy in severe cases .

- EPIC-HR Trial : In contrast, this trial reported an 89% reduction in progression to severe COVID-19 among high-risk patients treated with nirmatrelvir-ritonavir compared to placebo .

Safety Profile

While Ritonavir is generally well-tolerated, it can cause gastrointestinal side effects and has potential interactions with other medications metabolized by CYP3A4. Careful monitoring is advised when co-administering with drugs that share this metabolic pathway .

Table 3: Common Adverse Effects of Ritonavir

| Adverse Effect | Incidence (%) |

|---|---|

| Gastrointestinal Issues | Varies |

| Serious Adverse Events | Varies |

Eigenschaften

IUPAC Name |

N-[1-(4-benzyl-2-oxo-1,3-oxazolidin-5-yl)-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFUFODEQQNFLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.